Dichlobenil

Cell wall ultrastructure cellulose biosynthesis herbicide mode of action

Dichlobenil uniquely induces compensatory callose synthesis upon cellulose inhibition—a signature absent in isoxaben or flupoxam—making it irreplaceable for plant cell wall research and herbicide mode-of-action studies. For aquatic vegetation management, single applications deliver 97–99% dwarf waterlily control persisting 3+ years, with hydrilla suppression exceeding 48 months at 11 kg/ha—outperforming fenac at 3× the rate. Documented fish safety (TLm 10–20 ppmw) supports use in sensitive aquatic environments. With soil persistence of 3–6 months and I50 of 0.5–1.5 μM, it provides season-long pre-emergence control in orchards and vineyards.

Molecular Formula C7H3Cl2N
C7H3Cl2N
C6H3Cl2(CN)
Molecular Weight 172.01 g/mol
CAS No. 1194-65-6
Cat. No. B1670455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlobenil
CAS1194-65-6
SynonymsDichlobenil;  Decabane;  Casoron;  Casoron 133;  Cyclomec;  Norosac; 
Molecular FormulaC7H3Cl2N
C7H3Cl2N
C6H3Cl2(CN)
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C#N)Cl
InChIInChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
InChIKeyYOYAIZYFCNQIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 14.6 mg/L at 20 °C
Solubility in solvents (w/v) (approx): acetone 5% at 8 °C;  benzene 5% at 8 °C;  cyclohexanone 7% at 15-20 °C;  ethanol 5% at 8 °C;  furfural 7% at 8 °C;  methylene chloride 10% at 20 °C;  methylethylketone 7% at 15-20 °C;  tetrahydrofuran 9% at 8 °C;  toluene 4% at 20 °C;  xylene 5% at 8 °C.
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dichlobenil (CAS 1194-65-6) Herbicide Procurement: Technical Baseline and Specifications


Dichlobenil (2,6-dichlorobenzonitrile) is a pre-emergence benzonitrile herbicide first developed in the 1960s that selectively inhibits cellulose biosynthesis in susceptible plant species [1]. It is a white crystalline solid with a molecular formula of C₇H₃Cl₂N (molecular weight 172.01), melting point of 143–146°C, and water solubility of approximately 14.6–25 mg/L at 20–25°C [2]. As a member of the cellulose biosynthesis inhibitor (CBI) herbicide class (HRAC Group L), dichlobenil is primarily used for pre-emergence control of annual grasses, broadleaf weeds, and certain perennial species in non-crop areas, orchards, vineyards, cranberry bogs, and aquatic environments [3].

Why Dichlobenil Cannot Be Replaced by Generic CBI Herbicides: Evidence-Based Differentiation


Although dichlobenil shares the cellulose biosynthesis inhibitor (CBI) classification with herbicides such as isoxaben, flupoxam, and chlorthiamid, these compounds are not functionally interchangeable. Key differences in mechanism-specific outcomes, potency ranges, and application-specific efficacy preclude direct substitution. Critically, dichlobenil uniquely promotes compensatory callose synthesis upon cellulose inhibition—a biochemical signature not observed with isoxaben or flupoxam [1]. At the ultrastructural level, dichlobenil-treated plant cells exhibit distinct wall composition changes and morphological alterations compared to other CBI herbicides [2]. Furthermore, in aquatic applications, dichlobenil demonstrates superior long-term residual control of specific problematic species relative to combination treatments [3]. These compound-specific properties have direct consequences for procurement decisions, regulatory compliance, and field performance outcomes.

Dichlobenil Technical Differentiation: Quantitative Evidence Versus Comparators


Ultrastructural and Compositional Divergence: Dichlobenil Versus Isoxaben and Flupoxam in Cotton Fiber Models

In controlled in vitro cotton fiber assays, dichlobenil treatment produced distinct ultrastructural and compositional outcomes compared to isoxaben and flupoxam. Dichlobenil-treated fibers exhibited shortened and abnormally shaped morphology, with cellulose labeling reduced to approximately 3% of control levels and strong callose accumulation in the inner fiber wall [1]. In contrast, isoxaben- and flupoxam-treated fibers assumed spherical shapes and accumulated extensive deesterified pectins rather than callose; additionally, over 60% of fibers treated with isoxaben or flupoxam exhibited new cell plate formation (indicating aberrant cell division), a phenomenon rarely observed in dichlobenil-treated fibers [1].

Cell wall ultrastructure cellulose biosynthesis herbicide mode of action

Comparative Potency in Bean Callus: Dichlobenil Micromolar I50 Versus Nanomolar CBI Compounds

In a standardized 30-day bean callus (Phaseolus vulgaris L.) dry-weight inhibition assay, dichlobenil exhibited an I50 in the micromolar range, specifically 0.5 μM [1]. This potency is orders of magnitude lower than newer CBI herbicides: CGA 325′615 operates in the subnanomolar range, while flupoxam, triazofenamide, oxaziclomefone, and AE F150944 all exhibit I50 values in the nanomolar range [2]. At the I50 concentration, dichlobenil decreased relative glucose incorporation into cellulose while increasing incorporation into a pectin-rich fraction—a partitioning pattern shared with flupoxam and triazofenamide but distinct from quinclorac and compound 1 [2].

Cellulose biosynthesis inhibitor I50 potency bean callus bioassay

Aquatic Weed Control Longevity: Dichlobenil Single Application Provides Multi-Year Residual Suppression

In field trials evaluating hydrilla (Hydrilla verticillata) regrowth control, a single application of dichlobenil at 11 kg/ha provided regrowth suppression for over 48 months in one of three replicates [1]. Under identical trial conditions, fenac applied at 34 kg/ha (over three times the application rate) controlled regrowth for only over 13 months [1]. Control plots (untreated) exhibited regrowth within 2 to 6 months [1]. For waterlily control, early postemergence application of dichlobenil granules at 15 lb/A (approximately 16.8 kg/ha) achieved 97–99% control of dwarf waterlily (Nymphaea tetragona) in a shallow lake, with control persisting for 3 years [2]. Importantly, dichlobenil alone was superior to a combination of dichlobenil and 2,4-D for control of both dwarf waterlily and western yellow waterlily (Nuphar polysepalum) [2].

Aquatic weed control hydrilla management residual herbicide activity

Fish Safety Profile: Dichlobenil Median Tolerance Limits in Aquatic Applications

In aquatic habitat applications, dichlobenil demonstrated a favorable acute fish safety profile relative to herbicidal concentrations required for weed control. The median tolerance limit (TLm) range for dichlobenil across four tested fish species was 10 to 20 ppmw [1]. Specifically, pumpkinseed (Lepomis gibbosus), bluegill (L. macrochirus), redear sunfish (L. microlophus), and largemouth bass (Micropterus salmoides) all fell within this tolerance range [1]. At recommended herbicidal concentrations, dichlobenil was not acutely toxic to fish [1]. The LD50 for most fish species was reported as 15–20 ppm, with no adverse effects on spawning observed at recommended application rates [2].

Aquatic toxicology fish safety herbicide environmental compatibility

Dichlobenil Application Scenarios Supported by Comparative Evidence


Long-Term Residual Aquatic Weed Control in Lakes and Irrigation Systems

Dichlobenil is indicated for aquatic vegetation management programs requiring multi-year residual control from a single application. Evidence demonstrates 97–99% control of dwarf waterlily persisting for 3 years following a single 15 lb/A granular application [1], and hydrilla regrowth suppression exceeding 48 months with 11 kg/ha treatment—outperforming fenac at three times the application rate [2]. This scenario applies to lake management, irrigation canal maintenance, and reservoir weed control where reduced application frequency directly lowers operational costs and minimizes ecosystem disruption.

Fish Habitat Weed Management Requiring Documented Acute Safety Margins

Dichlobenil is specifically suited for aquatic weed control in environments containing sensitive fish populations, where alternative herbicides lack documented acute safety data. Median tolerance limits for four common fish species range from 10 to 20 ppmw, exceeding concentrations required for effective herbicidal activity [3]. At recommended rates, dichlobenil does not adversely affect spawning and shows no acute toxicity [3]. Procurement in this scenario is justified by the availability of peer-reviewed toxicological benchmarks that support regulatory approval and environmental compliance documentation.

Cell Wall Biosynthesis Research Requiring Callose-Inducing CBI Control Compound

In plant cell wall research, dichlobenil serves as a mechanistically distinct cellulose biosynthesis inhibitor that uniquely induces callose synthesis as a compensatory response—a biochemical signature not observed with isoxaben or flupoxam [4]. Experimental systems utilizing cotton fiber or bean callus models have quantified dichlobenil's specific effects: ~3% residual cellulose labeling, strong callose accumulation, and minimal induction of aberrant cell division compared to >60% cell plate formation with isoxaben/flupoxam [5]. This scenario supports procurement for laboratories requiring a CBI compound with a differentiated and well-characterized mechanistic profile as an experimental control or tool compound.

Pre-Emergence Control in Orchards and Vineyards on Non-Sandy Soils

Dichlobenil is indicated for pre-emergence weed control in established orchards, vineyards, and woody ornamental plantings where soil persistence of 3–6 months provides season-long suppression of annual grasses and broadleaf weeds [6]. The compound's specific I50 of 0.5–1.5 μM in plant cell cultures [7] and its soil-acting properties make it suitable for dormant-season or early-spring applications where long-lasting residual activity is required. This scenario excludes light sandy soils where leaching potential may increase crop injury risk [6] and applies where regulatory frameworks permit benzonitrile herbicide use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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